molecular formula C17H16F4N4O2 B2765799 3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380143-27-9

3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2765799
CAS No.: 2380143-27-9
M. Wt: 384.335
InChI Key: WAXGNVIXRKJFFR-UHFFFAOYSA-N
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Description

3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, methoxy, and trifluoromethyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a methoxy-substituted phenyl group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its combination of fluorine, methoxy, and trifluoromethyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O2/c1-27-13-3-2-11(10-12(13)18)16(26)25-8-6-24(7-9-25)15-5-4-14(22-23-15)17(19,20)21/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXGNVIXRKJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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